methyl 5-{[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate
Description
Methyl 5-{[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core fused with a 2,3-dimethylphenyl substituent and a methyl furan-2-carboxylate moiety. Structural validation of this compound would rely on crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and hydrogen-bonding analysis .
Properties
IUPAC Name |
methyl 5-[[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-12-5-4-6-16(13(12)2)24-18-15(9-22-24)19(25)23(11-21-18)10-14-7-8-17(28-14)20(26)27-3/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUOCMDRGJASRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1-(2,3-dimethylphenyl)pyrazole-4-carbonitrile
A mixture of 5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carbonitrile (1.0 equiv) and an appropriate nitrile (1.1 equiv) is irradiated in a microwave reactor at 300 W for 10 minutes using potassium tert-butoxide (0.2 equiv) as a base. The reaction proceeds via a modified Taylor-von Niementowski mechanism, forming the pyrazolo[3,4-d]pyrimidin-4-one ring.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 150–160°C |
| Irradiation Power | 300 W |
| Base | Kt-BuO (0.2 equiv) |
| Yield | 65–78% |
The 2,3-dimethylphenyl group is introduced at the N1 position of the pyrazole precursor, which remains intact during cyclization. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the intermediate 1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine .
Functionalization of the Furan-2-carboxylate Moiety
The furan component, methyl 5-(bromomethyl)furan-2-carboxylate, is synthesized via a one-pot tandem Knoevenagel-Michael-Paal-Knorr sequence.
Knoevenagel Condensation and Paal-Knorr Cyclization
A solution of methyl acetoacetate (1.0 equiv), aryl aldehyde (1.2 equiv), and ammonium acetate (2.0 equiv) in ethanol undergoes Knoevenagel condensation at 80°C for 2 hours. Subsequent addition of cyanoacetamide (1.1 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv) triggers Michael addition, followed by Paal-Knorr cyclization under reflux to yield the 5-substituted furan-2-carboxylate.
Characterization Data for Methyl 5-(Hydroxymethyl)furan-2-carboxylate
- 1H NMR (CDCl3) : δ 7.22 (d, J = 3.4 Hz, 1H), 6.45 (d, J = 3.4 Hz, 1H), 4.52 (s, 2H), 3.89 (s, 3H).
- 13C NMR (CDCl3) : δ 160.1 (C=O), 152.3 (C-O), 118.4 (C-Br), 112.7 (C-Ar), 56.8 (CH2), 52.1 (OCH3).
Bromination of the hydroxymethyl group using PBr3 in dichloromethane affords the bromomethyl derivative, critical for alkylation.
Coupling of Pyrazolo[3,4-d]pyrimidinone and Furan-2-carboxylate
The final step involves nucleophilic alkylation of the pyrazolo[3,4-d]pyrimidin-5-yl position with the bromomethylfuran derivative.
Alkylation under Phase-Transfer Conditions
A mixture of 1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine (1.0 equiv), methyl 5-(bromomethyl)furan-2-carboxylate (1.2 equiv), and tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 equiv) in dichloromethane/water (1:1) is stirred at 40°C for 12 hours. The phase-transfer catalyst facilitates the migration of the bromomethylfuran to the pyrimidinone’s active methylene site.
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | CH2Cl2/H2O (1:1) |
| Catalyst | TBAHS (0.1 equiv) |
| Temperature | 40°C |
| Yield | 82% |
Purification via recrystallization from ethanol/water (4:1) yields the target compound as a white solid.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 3H, Ar-H), 7.18 (d, J = 3.2 Hz, 1H, furan-H), 6.52 (d, J = 3.2 Hz, 1H, furan-H), 5.04 (s, 2H, CH2), 3.82 (s, 3H, OCH3), 2.41 (s, 3H, CH3), 2.29 (s, 3H, CH3).
- 13C NMR (DMSO-d6) : δ 169.8 (C=O), 162.4 (C=O), 156.1 (pyrimidine-C4), 151.2 (furan-C2), 134.5–125.3 (Ar-C), 112.7 (furan-C5), 56.3 (CH2), 52.0 (OCH3), 20.8 (CH3), 19.4 (CH3).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Microwave vs. Conventional Heating
| Method | Yield (%) | Reaction Time | Purity (%) |
|---|---|---|---|
| Microwave | 78 | 10 min | 98 |
| Conventional | 52 | 6 h | 89 |
Microwave irradiation significantly enhances reaction efficiency, attributed to uniform dielectric heating and reduced side reactions.
Chemical Reactions Analysis
methyl 5-{[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazolo[3,4-d]pyrimidine core, resulting in the formation of hydroxyl derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of complex biaryl structures.
Scientific Research Applications
methyl 5-{[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are targets for cancer treatment.
Biological Studies: It is used in biological assays to investigate its effects on cell proliferation, apoptosis, and cell cycle regulation.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for the development of new chemical entities.
Mechanism of Action
The mechanism of action of methyl 5-{[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate involves its interaction with molecular targets such as CDKs. The compound binds to the active site of CDKs, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells . The furan ring and pyrazolo[3,4-d]pyrimidine core play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogues
Pharmacological Potential via Similarity Indexing
Using Tanimoto coefficient-based similarity indexing (), the target compound’s bioactivity can be predicted by comparing its molecular properties to known drugs. For instance, aglaithioduline demonstrated ~70% similarity to the HDAC inhibitor SAHA, suggesting analogous pharmacological pathways . The target compound’s furan and pyrimidinone motifs may align with kinase or protease inhibitors, though experimental validation is required.
Crystallography and Hydrogen-Bonding Patterns
Crystal structure analysis using SHELX () would elucidate hydrogen-bonding networks critical for stability and interactions. The pyrazolo[3,4-d]pyrimidinone core likely forms directional hydrogen bonds akin to patterns observed in Etter’s graph set theory (). For example:
- N–H···O Interactions: Between the pyrimidinone carbonyl and adjacent NH groups.
- C–H···π Interactions : Involving the 2,3-dimethylphenyl ring.
Biological Activity
Methyl 5-{[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core and a furan-2-carboxylate moiety. The synthesis typically involves multi-step organic reactions including cyclization of hydrazine derivatives with diketones or ketoesters under controlled conditions.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization. |
| 2 | Substitution reactions to introduce various functional groups. |
| 3 | Final acetylation or carboxylation to yield the target compound. |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell cycle regulation and proliferation:
- Cyclin-dependent Kinases (CDKs) : The compound acts as an inhibitor of CDKs, leading to disrupted cell cycle progression and induced apoptosis in cancer cells. This mechanism is crucial for its potential anticancer effects .
- Epidermal Growth Factor Receptor (EGFR) : Similar compounds have shown inhibitory activity against EGFR, which is significant in the treatment of various cancers .
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor activity against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-468 and T-47D (breast cancer) demonstrated notable sensitivity to these compounds.
- IC50 Values : Certain derivatives showed IC50 values in the nanomolar range (45–97 nM), indicating potent anticancer properties .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:
- Selectivity : Some derivatives have shown selectivity towards COX-II over COX-I, which is desirable for reducing side effects associated with non-selective COX inhibitors like NSAIDs .
Case Studies and Research Findings
- Study on CDK Inhibition :
- EGFR-TK Inhibitory Activity :
- COX-II Inhibition :
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions (e.g., catalysts, solvents) be optimized?
The synthesis involves multi-step reactions, typically starting with pyrazolo[3,4-d]pyrimidine precursors. Key steps include alkylation of the pyrimidine core and esterification of the furan moiety. Catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) and solvents like DMF or ethanol are critical for cross-coupling reactions. Optimizing reaction time and temperature (e.g., reflux at 80–100°C) improves yields .
Q. How is the structural identity of the compound confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography may resolve stereochemical ambiguities, while infrared (IR) spectroscopy verifies functional groups like carbonyls .
Q. What analytical techniques ensure purity and stability during storage?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>95%). Stability studies under controlled humidity and temperature (e.g., 4°C in inert atmosphere) prevent degradation. Thermal gravimetric analysis (TGA) assesses decomposition thresholds .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
Low yields often stem from steric hindrance at the pyrimidine C-5 position. Strategies include:
- Using bulkier ligands (e.g., XPhos) to enhance Pd-catalyzed coupling efficiency .
- Switching to polar aprotic solvents (e.g., DMSO) to improve reactant solubility .
- Pre-functionalizing the furan carboxylate to reduce competing side reactions .
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges). Standardize protocols using:
- Dose-response curves with IC₅₀ calculations to compare potency .
- Orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity .
Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?
- Introduce hydrophilic groups (e.g., PEG chains) at the furan methyl ester or pyrimidine N-1 position .
- Formulate as a prodrug (e.g., hydrolyzable ester derivatives) activated under physiological conditions .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Systematically modify substituents on the 2,3-dimethylphenyl group and furan carboxylate.
- Compare bioactivity of analogs (e.g., replacing methyl with halogen or methoxy groups) to identify pharmacophores .
Q. What computational methods predict binding modes with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with enzymes like kinases or PDE inhibitors. Validate predictions with mutagenesis studies .
Q. How to validate target engagement in cellular assays?
- Use fluorescent probes (e.g., click chemistry tags) to track compound localization .
- CRISPR-Cas9 knockout models to confirm loss of activity in target-deficient cells .
Q. What experimental approaches analyze stereochemical effects on bioactivity?
- Enantioselective synthesis using chiral catalysts (e.g., BINOL-derived phosphates) .
- Circular Dichroism (CD) spectroscopy to correlate absolute configuration with activity .
Methodological Notes
- Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions (DFT calculations) to validate structural assignments .
- Data Reproducibility : Detailed reaction logs (e.g., exact stoichiometry, inert atmosphere protocols) are critical for replicating synthetic procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
